9,10-Ethenoanthracene, 9,10-dihydro-
Description
Contextualizing 9,10-Ethenoanthracene, 9,10-dihydro- within Modern Organic Chemistry
In the broader landscape of contemporary organic chemistry, 9,10-Ethenoanthracene, 9,10-dihydro- is primarily recognized as a product of the [4+2] cycloaddition, or Diels-Alder reaction, between anthracene (B1667546) and a suitable dienophile. This reaction is a powerful tool for the construction of complex cyclic systems with a high degree of stereocontrol. The formation of the ethenoanthracene scaffold serves as a classic example of how aromaticity influences reactivity, as the central ring of anthracene acts as a diene, thereby disrupting its aromatic character to form a more stable, albeit non-planar, bicyclic system.
The study of this compound and its derivatives provides valuable insights into fundamental concepts such as ring strain, conformational analysis, and the influence of molecular geometry on reactivity and photophysical properties. Furthermore, the rigid, well-defined structure of the 9,10-Ethenoanthracene, 9,10-dihydro- scaffold makes it an attractive building block in supramolecular chemistry and materials science.
Overview of the Unique Structural Characteristics of the Ethenoanthracene Scaffold
The defining feature of the 9,10-Ethenoanthracene, 9,10-dihydro- scaffold is the bicyclo[2.2.2]octadiene-like core fused to two flanking benzene (B151609) rings. This arrangement results in a rigid, V-shaped geometry. The etheno bridge introduces significant strain into the molecule, which influences its chemical behavior and that of its derivatives.
Computational and X-ray crystallographic studies of derivatives, such as 9,10-dihydro-9,10-ethenoanthracene-11,12-dicarbonitrile, provide detailed information about the bond lengths and angles within this system. researchgate.net These studies confirm the non-planar nature of the central ring system and the distortion from ideal sp2 and sp3 hybridization at the bridgehead carbons and the etheno bridge, respectively.
Table 1: Selected Crystallographic Data for a 9,10-Ethenoanthracene, 9,10-dihydro- Derivative
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₈H₁₀N₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.885 |
| b (Å) | 14.210 |
| c (Å) | 9.6066 |
| β (°) | 103.08 |
Data from the crystallographic study of 9,10-dihydro-9,10-ethenoanthracene-11,12-dicarbonitrile. researchgate.net
Significance of 9,10-Ethenoanthracene, 9,10-dihydro- in Contemporary Chemical Research
The rigid and well-defined three-dimensional structure of the 9,10-Ethenoanthracene, 9,10-dihydro- scaffold makes it a valuable platform in various areas of chemical research. Its derivatives have been explored for their potential applications in medicinal chemistry, materials science, and as probes for studying fundamental chemical processes.
In medicinal chemistry, the ethenoanthracene core is being investigated as a scaffold for the development of novel therapeutic agents. For instance, derivatives have been synthesized and evaluated as glucocorticoid receptor modulators. researchgate.net The rigid nature of the scaffold allows for the precise positioning of functional groups to interact with biological targets. Furthermore, certain derivatives have shown antiproliferative and pro-apoptotic effects in studies related to cancer research. nih.gov
In materials science, the photophysical properties of anthracene derivatives are of significant interest. While the parent 9,10-Ethenoanthracene, 9,10-dihydro- is not inherently fluorescent in the same way as its aromatic precursor, modifications to the etheno bridge and the flanking aromatic rings can lead to the development of novel fluorescent materials. The rigid framework helps to prevent non-radiative decay pathways, which can enhance fluorescence quantum yields in suitably designed molecules.
Scope and Thematic Organization of Research on 9,10-Ethenoanthracene, 9,10-dihydro-
Research on the 9,10-Ethenoanthracene, 9,10-dihydro- system is multifaceted and can be broadly categorized into several key themes:
Synthesis and Reactivity: A primary focus of research is the synthesis of the ethenoanthracene scaffold via the Diels-Alder reaction. This includes the exploration of various dienophiles and substituted anthracenes to generate a diverse library of derivatives. jksus.org The reactivity of the etheno bridge and the aromatic rings is also a subject of investigation, offering pathways to further functionalization.
Structural and Spectroscopic Analysis: Detailed characterization of the structural and electronic properties of 9,10-Ethenoanthracene, 9,10-dihydro- and its derivatives is crucial for understanding their behavior. This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling. researchgate.netresearchgate.net Spectroscopic data, such as the 1H NMR spectrum of derivatives like 9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride (B1165640), provides valuable information about the chemical environment of the protons in this rigid system. chemicalbook.com
Applications in Medicinal Chemistry: A significant area of research is dedicated to the design and synthesis of biologically active molecules based on the ethenoanthracene scaffold. This includes the development of receptor modulators and potential anticancer agents. researchgate.netnih.gov
Development of Functional Materials: The unique photophysical and electronic properties of tailored 9,10-Ethenoanthracene, 9,10-dihydro- derivatives are being harnessed for applications in materials science, such as the creation of novel fluorescent probes and organic electronic materials. The design of polyketone building blocks incorporating the ethenoanthracene framework highlights its utility in creating complex functional materials. nih.govacs.org
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 9,10-Ethenoanthracene, 9,10-dihydro- |
| Anthracene |
| 9,10-dihydro-9,10-ethenoanthracene-11,12-dicarbonitrile |
Structure
3D Structure
Properties
CAS No. |
2734-13-6 |
|---|---|
Molecular Formula |
C16H12 |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13,15-heptaene |
InChI |
InChI=1S/C16H12/c1-2-6-12-11(5-1)15-9-10-16(12)14-8-4-3-7-13(14)15/h1-10,15-16H |
InChI Key |
VWDKVBGOVYWYFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3C=CC(C2=C1)C4=CC=CC=C34 |
Origin of Product |
United States |
Historical Evolution of Research on the 9,10 Ethenoanthracene, 9,10 Dihydro Scaffold
Early Discoveries and Seminal Synthetic Approaches to Ethenoanthracene Adducts
The conceptual foundation for the synthesis of 9,10-ethenoanthracene, 9,10-dihydro- lies in the Diels-Alder reaction, a powerful carbon-carbon bond-forming reaction discovered by Otto Diels and Kurt Alder in 1928, for which they were awarded the Nobel Prize in Chemistry in 1950. orientjchem.org Anthracene (B1667546), with its electron-rich central ring, was identified early on as a competent diene for this [4+2] cycloaddition. researchgate.netnih.govresearchgate.net
The direct cycloaddition of ethylene (B1197577) to anthracene to form the parent 9,10-ethenoanthracene, 9,10-dihydro- is challenging due to the high temperatures and pressures required. Consequently, early and more practical synthetic approaches often utilized ethylene equivalents or involved multi-step sequences. One of the earliest and most effective methods involved the reaction of anthracene with dienophiles containing a carbon-carbon double or triple bond, followed by subsequent chemical transformations.
A notable seminal approach is the reaction of anthracene with maleic anhydride (B1165640). mnstate.edu This reaction proceeds readily to form the corresponding adduct, 9,10-dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride. mdpi.com This adduct has served as a crucial intermediate for the synthesis of the parent scaffold and its derivatives. For instance, oxidative decarboxylation of the diacid obtained from the hydrolysis of the maleic anhydride adduct provides a viable route to 9,10-ethenoanthracene, 9,10-dihydro-. mdpi.org
Another significant early strategy involved the use of acetylene (B1199291) dicarboxylates. The reaction of anthracene with dimethyl acetylenedicarboxylate, followed by hydrolysis and decarboxylation, also leads to the formation of the ethenoanthracene framework. mdpi.com Additionally, the addition of 1,2-dichloroethene to anthracene to form a dichlorinated adduct, followed by dechlorination with a reducing agent like zinc, was reported as a high-yielding, albeit sometimes fickle, route. mdpi.org
These early synthetic efforts were pivotal in making the 9,10-ethenoanthracene, 9,10-dihydro- scaffold and its derivatives accessible for further study. The following table summarizes some of the key early synthetic strategies.
| Dienophile | Reaction Conditions | Intermediate Product | Subsequent Steps | Final Product |
| Maleic Anhydride | High temperature in a high-boiling solvent like xylene | 9,10-dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride | Hydrolysis and oxidative decarboxylation | 9,10-Ethenoanthracene, 9,10-dihydro- |
| Dimethyl Acetylenedicarboxylate | Heating at high temperatures (e.g., 170-180°C) | Dimethyl 9,10-dihydro-9,10-ethenoanthracene-11,12-dicarboxylate | Hydrolysis and decarboxylation | 9,10-Ethenoanthracene, 9,10-dihydro- |
| 1,2-Dichloroethene | Sealed tube at >200°C | 11,12-Dichloro-9,10-dihydro-9,10-ethenoanthracene | Dechlorination (e.g., with zinc or sodium) | 9,10-Ethenoanthracene, 9,10-dihydro- |
Development of Understanding Regarding Pericyclic Reactivity Involving the Anthracene-Dienophile System
The synthesis of the 9,10-ethenoanthracene, 9,10-dihydro- scaffold is a classic example of a pericyclic reaction, specifically a [4+2] cycloaddition or Diels-Alder reaction. The extensive study of the reaction between anthracene and various dienophiles has significantly contributed to the broader understanding of pericyclic reactivity.
Anthracene is an interesting diene because its reactive diene unit is part of an aromatic system. mnstate.edu The Diels-Alder reaction at the 9- and 10-positions results in a loss of aromaticity in the central ring, which introduces a thermodynamic penalty. researchgate.net This is why reactions with anthracene often require thermal activation. researchgate.net However, the gain in enthalpy from the formation of two new sigma bonds typically outweighs the loss of aromatic stabilization energy, driving the reaction forward.
The regioselectivity of the Diels-Alder reaction with substituted anthracenes has also been a subject of detailed investigation. For 9-substituted anthracenes, the dienophile can add in two possible orientations, leading to "ortho" and "meta" isomers. The preferred outcome is influenced by a combination of steric and electronic factors. orientjchem.org For instance, the reaction of 9-bromoanthracene (B49045) with various dienophiles under microwave conditions has been shown to produce mixtures of isomers, with the ratio depending on the specific dienophile used. jksus.org
The mechanism of the Diels-Alder reaction involving anthracene has been a topic of discussion, with the prevailing view supporting a concerted, synchronous pathway involving a six-membered transition state. orientjchem.org However, for certain highly asymmetrical systems, the transition state may have some asynchronous character, approaching a stepwise mechanism. nih.gov
The reversibility of the Diels-Alder reaction, known as the retro-Diels-Alder reaction, is another important aspect of the anthracene-dienophile system. The thermal stability of the 9,10-ethenoanthracene adducts is a key consideration, as they can revert to their starting components at elevated temperatures. This reversibility has been both a challenge in synthesis and a feature to be exploited in certain applications. researchgate.net
Key Contributions to the Elucidation of Mechanistic Features and Structural Dynamics of 9,10-Ethenoanthracene, 9,10-dihydro-
The rigid and well-defined geometry of the 9,10-ethenoanthracene, 9,10-dihydro- scaffold has made it an excellent model system for studying mechanistic and structural features in organic chemistry. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), have been instrumental in characterizing these adducts.
The 1H NMR spectra of these compounds are particularly informative. The bridgehead protons at the 9- and 10-positions and the protons on the etheno bridge have characteristic chemical shifts and coupling constants that provide valuable information about the stereochemistry and conformation of the molecule. For example, in adducts formed from substituted anthracenes and unsymmetrical dienophiles, the chemical shift and multiplicity of the bridgehead proton can be used to distinguish between regioisomers. orientjchem.orgjksus.org
Computational studies have further illuminated the reaction mechanism and the structure of the transition states involved in the formation of these adducts. mdpi.org These studies have helped to rationalize the observed regioselectivity and stereoselectivity in Diels-Alder reactions of substituted anthracenes.
The structural dynamics of the 9,10-ethenoanthracene, 9,10-dihydro- framework have also been of interest. While the core scaffold is rigid, the introduction of substituents can lead to interesting conformational properties. The rotational barriers of groups attached to the scaffold have been studied to understand the steric and electronic interactions within the molecule.
Trajectory of Research from Fundamental Synthetic Chemistry to Advanced Applications of the Ethenoanthracene Moiety
Research on the 9,10-ethenoanthracene, 9,10-dihydro- moiety has evolved significantly from its early focus on fundamental synthesis and mechanistic studies to a broader exploration of its potential applications. The unique structural features of this scaffold have made it an attractive component in various areas of chemical science.
In materials science , the rigid and well-defined structure of the ethenoanthracene unit has been incorporated into polymers and other materials to control their physical and mechanical properties. Its thermal stability and predictable geometry make it a useful building block for creating materials with specific functionalities.
In supramolecular chemistry , the 9,10-ethenoanthracene scaffold has been used as a rigid spacer to construct host molecules for molecular recognition. The defined geometry of the scaffold allows for the precise positioning of binding sites, leading to selective host-guest interactions. For example, dicarboximide derivatives of 9,10-ethenoanthracene have been shown to form inclusion complexes. mdpi.com
In medicinal chemistry , the 9,10-dihydro-9,10-ethenoanthracene framework has been identified as a privileged scaffold for the development of new therapeutic agents. For instance, derivatives of this structure have been investigated as glucocorticoid receptor modulators. nih.gov The rigid nature of the scaffold can help to lock a molecule into a specific conformation that is optimal for binding to a biological target. The synthesis of various substituted 9,10-dihydroanthracene (B76342) derivatives has been pursued for the evaluation of their biological activities, including anti-inflammatory and cytotoxic properties. researchgate.net
The trajectory of research on 9,10-ethenoanthracene, 9,10-dihydro- showcases a classic progression in chemical research, moving from the initial challenges of synthesis and understanding of fundamental reactivity to the creative application of this knowledge to design and construct molecules with advanced functions.
Advanced Synthetic Methodologies for 9,10 Ethenoanthracene, 9,10 Dihydro and Its Functionalized Derivatives
Strategies for [4+2] Cycloaddition to Construct the Ethenoanthracene Core
The cornerstone for the synthesis of the 9,10-Ethenoanthracene, 9,10-dihydro- system is the Diels-Alder, or [4+2] cycloaddition, reaction. This reaction involves the addition of a dienophile to the 9- and 10-positions of an anthracene (B1667546) derivative, which serves as the diene component. edubirdie.com This powerful carbon-carbon bond-forming reaction establishes the characteristic bridged bicyclic structure in a single, often highly efficient, step.
When a substituted anthracene reacts with an unsymmetrical dienophile, the issue of regioselectivity arises, leading to the potential formation of multiple isomers. The electronic and steric properties of the substituents on both the diene and the dienophile play a significant role in directing the outcome of the cycloaddition.
A study on the microwave-assisted Diels-Alder reaction of 9-bromoanthracene (B49045) with various unsymmetrical dienophiles demonstrated the significant influence of the dienophile's substituent on the regioselectivity of the reaction. researchgate.net The reaction can yield ortho and meta cycloadducts. For instance, the reaction with acrylonitrile, 2-chloroacrylonitrile, methacryloyl chloride, and acrylic acid preferentially formed the ortho isomers. researchgate.net Conversely, the reaction with 1-cyano vinyl acetate (B1210297) favored the formation of the meta isomer, while the reaction with phenyl vinyl sulfone yielded exclusively the meta isomer. researchgate.net These findings highlight that both the steric bulk and the electronic nature of the substituents are crucial determinants of the regiochemical outcome. researchgate.net
Table 1: Regioselectivity in the Diels-Alder Reaction of 9-Bromoanthracene Data sourced from Al-Hazmi et al., 2020. researchgate.net
| Dienophile | Major Isomer | Minor Isomer | Ratio (ortho/meta) |
| Acrylonitrile | Ortho | Meta | Priority to Ortho |
| 2-Chloroacrylonitrile | Ortho | Meta | Priority to Ortho |
| Methacryloyl Chloride | Ortho | Meta | Priority to Ortho |
| Acrylic Acid | Ortho | Meta | Priority to Ortho |
| 1-Cyano Vinyl Acetate | Meta | Ortho | Priority to Meta |
| Phenyl Vinyl Sulfone | Meta | None | Exclusively Meta |
Achieving stereocontrol, particularly enantioselectivity, in the formation of the ethenoanthracene scaffold is a significant challenge. The development of asymmetric catalytic systems has been pivotal in accessing enantioenriched adducts. Chiral Lewis acids have emerged as effective catalysts for this purpose.
Researchers have developed a highly active carbocation Lewis acid catalyst by combining a trityl cation with a chiral, weakly coordinating Fe(III)-based bisphosphate anion. nih.gov This chiral ion pair proved effective in catalyzing the enantioselective Diels-Alder reaction of unsubstituted anthracene with dienophiles, achieving good activity and high enantioselectivity, with up to 93% enantiomeric excess (ee). nih.govresearchgate.net The success of this system relies on the formation of a well-defined chiral environment around the carbocation, which effectively guides the approach of the dienophile to the anthracene core. nih.gov
To overcome the often high temperatures and long reaction times required for thermal Diels-Alder reactions involving anthracene, various catalytic methods have been developed. These approaches not only accelerate the reaction but can also enhance selectivity.
Lewis Acid Catalysis: Lewis acids are widely employed to catalyze the Diels-Alder reaction by coordinating to the dienophile, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). ias.ac.in This enhanced electrophilicity accelerates the reaction with the diene. Carbocation salts, such as the tritylium salt [Ph3C][BArF], have been identified as potent Lewis acid catalysts for the cycloaddition of anthracene derivatives with unsaturated carbonyl compounds, demonstrating good selectivity and high efficiency under mild conditions. nih.govacs.org Other effective Lewis acids include calcium triflate, which, in combination with an additive like (n-Bu)4NPF6, can effectively catalyze the reaction. ias.ac.in
Photoredox Catalysis: In recent years, photoredox catalysis has emerged as a powerful tool for promoting [4+2] cycloadditions under mild conditions using visible light. nih.govnii.ac.jp This methodology can proceed through different mechanisms, including energy transfer or single-electron transfer (SET). rsc.org For anthracene derivatives, photocatalysis through energy transfer has been successfully employed. researchgate.net A cooperative platform using a photosensitizer (like dipyrido[3,2-a:2',3'-c]phenazine, DPZ) and a chiral Brønsted acid has enabled the catalytic asymmetric [4+2] dearomative photocycloaddition of anthracenes with alkenylazaarenes. researchgate.net This dual catalysis system activates the anthracene substrate via energy transfer from the triplet state of the photosensitizer, initiating a highly controlled and stereoselective transformation. researchgate.net
Table 2: Comparison of Catalytic Approaches for Ethenoanthracene Synthesis
| Catalytic Approach | Catalyst Example | Typical Dienophile | Key Advantages |
| Carbocation Lewis Acid | [Ph3C][BArF] | Unsaturated carbonyls | High efficiency, mild conditions nih.govacs.org |
| Chiral Lewis Acid | Tritylium/Fe(III)-bisphosphate | Acrylates | High enantioselectivity (up to 93% ee) nih.gov |
| Metal Salt Lewis Acid | Ca(OTf)2/(n-Bu)4NPF6 | 1,4-Naphthoquinone | Sustainable, excellent yields ias.ac.in |
| Photoredox/Brønsted Acid | DPZ / Chiral Phosphoric Acid | Alkenylazaarenes | Asymmetric, visible light, mild conditions researchgate.net |
Post-Cycloaddition Functionalization of the 9,10-Ethenoanthracene, 9,10-dihydro- System
Once the core ethenoanthracene framework is constructed, subsequent functionalization can be performed to introduce new properties or to serve as handles for further synthetic transformations. These modifications can be targeted at the etheno bridge or the aromatic anthracene moieties.
The double bond of the etheno bridge is a key site for functionalization. Its reactivity allows for a variety of chemical transformations. For example, the Diels-Alder adduct formed from anthracene and maleic anhydride (B1165640), 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride, can be readily hydrolyzed. edubirdie.comresearchgate.net Treatment with HCl in alcohol leads to the corresponding dicarboxylic acid, which can be further derivatized. For instance, reaction with hydrazine hydrate or phenyl hydrazine yields diacid hydrazides, which are precursors for various heterocyclic derivatives attached to the bridge. researchgate.net This demonstrates how the bridge can be modified to append complex functionalities.
The aromatic rings of the anthracene portion of the molecule can also be functionalized, typically through electrophilic aromatic substitution or other aromatic chemistry. A clear example is the derivatization of the 9,10-Dimethyl-9,10-ethanoanthracene scaffold. bohrium.com This core can be subjected to bromination to yield 2,3,6,7-Tetrabromo-9,10-dimethyl-9,10-ethanoanthracene. This tetrabrominated intermediate serves as a versatile platform for further modification. For example, it can be converted into 9,10-Dimethyl-9,10-ethanoanthracene-2,3,6,7-tetraamine. bohrium.com This tetraamine can then be reacted with various diketones to form fused quinoxaline derivatives, effectively incorporating nitrogen-containing heterocycles onto the rigid ethenoanthracene backbone for potential applications in organic electronics. bohrium.com
Multi-Component and Cascade Reaction Strategies for Ethenoanthracene Construction
While the Diels-Alder reaction between anthracene and a suitable dienophile is the most direct method for constructing the 9,10-dihydro-9,10-ethenoanthracene core, researchers have devised more intricate strategies to generate functionalized derivatives in a more convergent and efficient manner. These include multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, and cascade reactions, which involve a sequence of intramolecular reactions initiated by a single event.
One notable example of a cascade reaction is the palladium-catalyzed alkene carboamination followed by an intramolecular Diels-Alder cycloaddition. This strategy has been employed to synthesize complex polycyclic nitrogen heterocycles. In a key step, a bromodiene substrate, such as 9-bromoanthracene, undergoes a palladium-catalyzed coupling with an amine bearing two pendant alkene groups. This initial carboamination is followed by a spontaneous intramolecular [4+2] cycloaddition to yield a polycyclic product with high diastereoselectivity. This approach allows for the formation of four bonds, three rings, and multiple stereocenters in a single, orchestrated sequence nih.gov.
Another innovative approach involves a one-pot synthesis of 9-amino-10-arylanthracenes from bromoarenes and arylacetonitriles. This method proceeds through the in situ generation of benzyne from the bromoarene. The benzyne then reacts with the α-lithiated arylacetonitrile in a tandem sequence of nucleophilic addition and intramolecular cyclization to afford the functionalized anthracene derivative. This reaction can be considered a multi-component process as it brings together three key fragments in a single operation to construct the final product arkat-usa.org.
These advanced strategies offer significant advantages over traditional linear syntheses by reducing the number of synthetic steps, minimizing waste, and allowing for the rapid assembly of complex molecular architectures based on the 9,10-dihydro-9,10-ethenoanthracene framework.
Table 1: Examples of Multi-Component and Cascade Reactions for Ethenoanthracene Construction
| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Key Features |
|---|---|---|---|---|
| Cascade Carboamination/Diels-Alder | 9-Bromoanthracene, Amine with two pendant alkenes | Palladium catalyst | Polycyclic nitrogen heterocycles | Formation of 4 bonds and 3 rings in one pot nih.gov |
| One-Pot Benzyne Reaction | Bromoarene, Arylacetonitrile | LDA (to generate benzyne and lithiated nitrile) | 9-Amino-10-arylanthracenes | Tandem addition-rearrangement sequence arkat-usa.org |
Green Chemistry Principles and Sustainable Synthesis of 9,10-Ethenoanthracene, 9,10-dihydro-
The principles of green chemistry are increasingly being applied to the synthesis of 9,10-dihydro-9,10-ethenoanthracene and its derivatives to minimize environmental impact and enhance sustainability. Key areas of focus include the use of safer solvents, improved energy efficiency, and high atom economy.
The classic Diels-Alder reaction to produce 9,10-dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride often utilizes high-boiling aromatic solvents like xylene mcpherson.eduedubirdie.com. However, due to their toxicity and environmental concerns, greener alternatives are being explored. Studies have investigated the use of more benign solvents such as ethyl acetate and ethanol. While initial findings suggest that these solvents may lead to slightly lower yields compared to xylene under similar reaction times, they offer a significant improvement in the environmental profile of the synthesis mcpherson.edu. Water has also been shown to accelerate Diels-Alder reactions, including those involving anthracene derivatives, often leading to higher yields and shorter reaction times compared to conventional organic solvents nih.govresearchgate.netacs.org.
Solvent-free, or "neat," conditions represent another significant advancement in the green synthesis of ethenoanthracene derivatives. By directly heating a mixture of anthracene and maleic anhydride, the need for a solvent is completely eliminated, which simplifies workup, reduces waste, and can lead to faster reaction rates researchgate.net.
Energy efficiency is another cornerstone of green chemistry. Microwave-assisted synthesis has emerged as a powerful tool for accelerating the Diels-Alder reaction of anthracene. Microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods chegg.comresearchgate.netwhiterose.ac.uk. This is attributed to the efficient and direct heating of the reaction mixture by microwaves.
The Diels-Alder reaction is inherently atom-economical, as all the atoms of the reactants are incorporated into the final product. This results in a theoretical atom economy of 100%, a key metric in green chemistry nih.gov. The environmental impact can be further quantified using the E-factor, which is the ratio of the mass of waste to the mass of the desired product. By employing solvent-free conditions or using recyclable solvents, the E-factor for the synthesis of 9,10-dihydro-9,10-ethenoanthracene can be significantly reduced, bringing it closer to the ideal value of zero chegg.comchembam.comlibretexts.org.
Table 2: Comparison of Reaction Conditions for the Synthesis of 9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic Anhydride
| Method | Solvent | Heating | Typical Reaction Time | Key Green Advantage |
|---|---|---|---|---|
| Traditional | Xylene | Conventional (Reflux) | ~2 hours chegg.com | - |
| Greener Solvent | Ethyl Acetate / Ethanol | Conventional (Reflux) | ~1 hour mcpherson.edu | Use of less toxic solvents mcpherson.edu |
| Aqueous | Water | Conventional | Variable (often faster than organic solvents) | Benign solvent, potential rate acceleration nih.govresearchgate.netacs.org |
| Solvent-Free | None (Neat) | Conventional | Minutes researchgate.net | Elimination of solvent waste researchgate.net |
| Microwave-Assisted | Various or Solvent-Free | Microwave | Minutes chegg.comresearchgate.net | Reduced energy consumption and reaction time chegg.comresearchgate.net |
Mechanistic Investigations of Transformations Involving 9,10 Ethenoanthracene, 9,10 Dihydro
Detailed Analysis of the Retro-Diels-Alder Reactivity of 9,10-Ethenoanthracene, 9,10-dihydro-
The retro-Diels-Alder (rDA) reaction of 9,10-Ethenoanthracene, 9,10-dihydro- represents the microscopic reverse of its formation, leading to the regeneration of anthracene (B1667546) and ethylene (B1197577). This process can be initiated through various means, each with its own distinct mechanistic pathway and kinetic profile.
Thermal Retro-Diels-Alder Pathways and Kinetic Parameters
The thermal decomposition of 9,10-Ethenoanthracene, 9,10-dihydro- back to anthracene and ethylene is a classic example of a thermally induced retro-Diels-Alder reaction. This unimolecular dissociation proceeds through a concerted, pericyclic transition state, where the simultaneous breaking of the two carbon-carbon sigma bonds of the etheno bridge occurs.
Kinetic studies of this reaction are crucial for understanding the stability of the molecule and the energy requirements for the fragmentation. While specific experimental kinetic data for the parent compound is not extensively documented in readily available literature, studies on related anthracene-based Diels-Alder adducts provide valuable insights. The activation energy for such processes is influenced by the degree of aromaticity regained in the diene product and the strain energy of the starting adduct.
For analogous systems, the activation energies for thermal rDA reactions typically fall in a range that reflects the high stability of the aromatic product. Computational studies are often employed to model the transition state and calculate the kinetic parameters. These theoretical investigations provide estimates for the activation energy (Ea) and the pre-exponential factor (A), which are essential for predicting the reaction rates at different temperatures.
Table 1: Representative Theoretical Kinetic Parameters for Thermal Retro-Diels-Alder Reactions of Anthracene Adducts
| Anthracene Adduct | Method of Study | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (A) (s⁻¹) |
| 9,10-Ethenoanthracene, 9,10-dihydro- | DFT Calculations | Estimated 40-50 | Estimated 10¹³-10¹⁴ |
| Anthracene-maleic anhydride (B1165640) adduct | Experimental | ~35 | ~10¹³ |
Note: The values for 9,10-Ethenoanthracene, 9,10-dihydro- are estimated based on typical values for similar retro-Diels-Alder reactions and may vary depending on the computational method used.
Photoinduced Retro-Diels-Alder Mechanisms
The retro-Diels-Alder reaction of 9,10-Ethenoanthracene, 9,10-dihydro- can also be initiated photochemically. Photo-retro-Diels-Alder (PrDA) reactions often proceed through different mechanistic pathways compared to their thermal counterparts, typically involving electronically excited states.
Research on various Diels-Alder adducts has shown that the efficiency of the PrDA reaction is dependent on the electronic properties of the original diene and dienophile components. nih.gov The mechanism is believed to involve the formation of a charge-separated intermediate from a singlet excited state. nih.gov Upon photoexcitation, an electron is transferred from the electron-richer fragment (often the diene) to the electron-poorer fragment (the dienophile), leading to a weakening of the bonds of the bridge and eventual fragmentation.
For 9,10-Ethenoanthracene, 9,10-dihydro-, the anthracene moiety can act as the chromophore, absorbing UV radiation. The subsequent electronic excitation could lead to the population of an excited state with a geometry that is unfavorable for the integrity of the bridged structure, thus facilitating the cleavage into anthracene and ethylene. The quantum yield of this process would be influenced by the efficiency of intersystem crossing to triplet states and other non-radiative decay pathways.
Catalyzed Retro-Diels-Alder Processes (e.g., Transition Metal-Catalyzed, Acid-Catalyzed)
While thermal and photochemical methods are the most common for inducing retro-Diels-Alder reactions, catalysis can offer alternative pathways with potentially milder reaction conditions.
Transition Metal-Catalyzed Processes: There is limited specific literature on the transition metal-catalyzed retro-Diels-Alder reaction of 9,10-Ethenoanthracene, 9,10-dihydro-. However, the general principle involves the coordination of a transition metal to the molecule, which can weaken the key sigma bonds and lower the activation energy for their cleavage. For instance, metals that can coordinate to the π-system of the aromatic rings or the double bond of the etheno bridge could potentially facilitate the fragmentation.
Acid-Catalyzed Processes: Lewis acids are known to catalyze Diels-Alder reactions, and by the principle of microscopic reversibility, they can also catalyze the retro-Diels-Alder reaction. wikipedia.org A Lewis acid can coordinate to the aromatic system, increasing its electron-withdrawing nature and thereby promoting the fragmentation. For instance, the complexation of a Lewis acid to the anthracene moiety of 9,10-Ethenoanthracene, 9,10-dihydro- could polarize the molecule and facilitate the departure of ethylene. wikipedia.org Strong Brønsted acids could also potentially protonate the aromatic ring, leading to a similar electronic perturbation that favors the retro-Diels-Alder pathway.
Pericyclic Rearrangements of the Ethenoanthracene Skeleton
Beyond the retro-Diels-Alder reaction, the rigid framework of 9,10-Ethenoanthracene, 9,10-dihydro- is a candidate for other types of pericyclic rearrangements, although such transformations are less commonly reported for the parent compound itself.
Sigmatropic Shifts within the Bridged Bicyclic Framework
Sigmatropic rearrangements involve the migration of a sigma-bond across a π-system. In the context of the 9,10-Ethenoanthracene, 9,10-dihydro- skeleton, this could theoretically involve the migration of a substituent on the etheno bridge or the anthracene core.
For example, a hypothetical derivative with a substituent on the etheno bridge could undergo a nih.govwikipedia.org-sigmatropic shift, where the substituent migrates to one of the adjacent bridgehead carbons. However, the geometric constraints of the rigid bicyclic system would likely impose a high activation barrier for such a process, as it would require significant distortion of the molecular framework to achieve the necessary orbital alignment for a concerted rearrangement. More plausible sigmatropic rearrangements might occur in more flexible or functionalized derivatives.
Electrocyclic Reactions of 9,10-Ethenoanthracene, 9,10-dihydro- Derivatives
Electrocyclic reactions are intramolecular pericyclic reactions that involve the formation of a sigma-bond between the termini of a conjugated π-system, or the reverse ring-opening process. For the parent 9,10-Ethenoanthracene, 9,10-dihydro- molecule, there are no readily available conjugated π-systems that can directly participate in a typical electrocyclic ring closure or opening.
However, derivatives of this compound could be designed to undergo such reactions. For instance, if the etheno bridge were to be part of a larger conjugated system, an electrocyclic reaction could be envisioned. Similarly, the introduction of conjugated substituents on the anthracene rings could potentially lead to novel electrocyclic transformations. The stereochemical outcome of such reactions would be governed by the Woodward-Hoffmann rules, which predict the allowed reaction pathway (conrotatory or disrotatory) based on the number of π-electrons involved and whether the reaction is thermally or photochemically induced.
Reactivity of the Etheno Bridge: Electrophilic and Nucleophilic Additions
The π-bond of the etheno bridge in 9,10-Ethenoanthracene, 9,10-dihydro- is a focal point for a variety of addition reactions. The inherent strain in the bicyclic system influences the stereochemical and regiochemical outcomes of these transformations.
Electrophilic Additions:
Electrophilic additions to the etheno bridge typically proceed with anti-stereochemistry. For instance, the bromination of alkenes is a well-established reaction that proceeds through a bridged bromonium ion intermediate. This intermediate is then attacked by a bromide ion from the face opposite to the bridge, resulting in the formation of a trans-dibromide. pbworks.comalfredstate.eduyoutube.comodinity.com In the case of 9,10-Ethenoanthracene, 9,10-dihydro-, this would lead to the bromine atoms being on opposite sides of the newly formed cyclohexane (B81311) ring.
The regioselectivity of electrophilic additions becomes relevant when unsymmetrical reagents are used. For example, in oxymercuration-demercuration reactions, the addition of the mercuric acetate (B1210297) proceeds to form a mercurinium ion. The subsequent attack by a nucleophile, such as water, occurs at the more substituted carbon, following Markovnikov's rule. masterorganicchemistry.com
Nucleophilic Additions:
Nucleophilic additions to the etheno bridge are less common and typically require the double bond to be activated by adjacent electron-withdrawing groups. However, nucleophilic epoxidation can occur with electron-deficient alkenes using reagents like hydrogen peroxide under basic conditions. chem-station.comorganic-chemistry.org The mechanism involves the nucleophilic attack of a peroxide anion on the double bond.
The elucidation of reaction mechanisms often employs specific chemical tools known as mechanistic probes. For addition reactions to the strained double bond of 9,10-Ethenoanthracene, 9,10-dihydro-, several probes can be utilized.
Radical Traps: In reactions where a radical mechanism is suspected, radical traps can be employed to intercept and identify radical intermediates. Spin traps like 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) react with short-lived radicals to form more stable nitroxide radicals that can be detected by electron paramagnetic resonance (EPR) spectroscopy. whiterose.ac.ukmdpi.comresearchgate.netwikipedia.orgnih.gov This can help distinguish between a concerted and a stepwise radical addition pathway.
Stereochemical Probes: The stereochemical outcome of a reaction can itself be a powerful mechanistic probe. The observation of exclusive syn- or anti-addition provides strong evidence for a concerted or a bridged-ion mechanism, respectively. For example, the syn-addition observed in catalytic hydrogenation points to a concerted mechanism where both hydrogen atoms are delivered from the catalyst surface to the same face of the double bond. nsf.govyoutube.comyoutube.com
Photochemical Reactivity and Energy Transfer Processes in 9,10-Ethenoanthracene, 9,10-dihydro-
The anthracene moiety in 9,10-Ethenoanthracene, 9,10-dihydro- is a well-known chromophore. Upon absorption of light, the molecule is promoted to an excited singlet state (S₁). From this state, it can undergo several photophysical and photochemical processes.
Energy transfer from the excited triplet state of the ethenoanthracene system can be used to sensitize other reactions. For efficient triplet-triplet energy transfer, the triplet energy of the donor (the ethenoanthracene derivative) must be higher than that of the acceptor. The photophysical properties, including the singlet and triplet energy levels, of 9,10-disubstituted anthracenes have been studied, providing a basis for understanding the potential of 9,10-Ethenoanthracene, 9,10-dihydro- in such processes. semanticscholar.orgmdpi.comnih.govchemrxiv.org
Oxidative and Reductive Transformations of the Ethenoanthracene System
The etheno bridge and the dihydroanthracene core of the molecule can undergo both oxidative and reductive transformations.
Oxidative Transformations:
Ozonolysis is a powerful method for the oxidative cleavage of carbon-carbon double bonds. The reaction of the etheno bridge with ozone would initially form a molozonide, which then rearranges to a more stable ozonide. wikipedia.orgmsu.eduorganic-chemistry.orgbyjus.com Subsequent workup of the ozonide can lead to the formation of dicarbonyl compounds. Reductive workup (e.g., with zinc or dimethyl sulfide) would yield aldehydes or ketones, while oxidative workup (e.g., with hydrogen peroxide) would produce carboxylic acids.
The dihydroanthracene moiety can also be oxidized. For instance, heterogeneous oxidation with ozone has been shown to yield products like 9,10-anthraquinone. manchester.ac.uk
Reductive Transformations:
The etheno double bond can be reduced to a single bond. Catalytic hydrogenation over a metal catalyst such as palladium or platinum is a common method for this transformation. nsf.govyoutube.comyoutube.com The reaction typically proceeds with syn-stereochemistry, with both hydrogen atoms adding to the same face of the double bond.
Another method for the reduction of double bonds is through the use of diimide (N₂H₂). Diimide is a reagent that also delivers hydrogen with syn-stereochemistry via a concerted six-membered transition state. wikipedia.org The reduction of the dihydroanthracene core to regenerate the aromatic anthracene system can also be achieved under certain conditions. researchgate.netwikipedia.orgresearchgate.net
Data Tables
Table 1: Stereochemical Outcomes of Addition Reactions
| Reaction | Reagent | Typical Stereochemistry |
| Bromination | Br₂ | anti |
| Catalytic Hydrogenation | H₂/Pd | syn |
| Diimide Reduction | N₂H₂ | syn |
Table 2: Products of Oxidative Cleavage of the Etheno Bridge
| Reagent | Workup | Product Type |
| O₃ | Reductive (e.g., Zn/H₂O) | Dicarbonyl (Aldehyde/Ketone) |
| O₃ | Oxidative (e.g., H₂O₂) | Dicarboxylic Acid |
Advanced Applications of 9,10 Ethenoanthracene, 9,10 Dihydro in Organic Synthesis and Functional Materials
9,10-Ethenoanthracene, 9,10-dihydro- as a Precursor for Highly Strained and Reactive Systems via Retro-Diels-Alder
The Diels-Alder reaction between anthracene (B1667546) and a dienophile to form the 9,10-ethenoanthracene, 9,10-dihydro- adduct is a thermally reversible process. researchgate.net This reversibility is the cornerstone of its use in generating highly strained and reactive molecules that are often too unstable to be isolated under normal conditions. The retro-Diels-Alder (rDA) reaction can be initiated by heat or light, causing the adduct to decompose back into its constituent diene (anthracene) and the dienophile. wikipedia.orgucf.edu
This strategy allows for the in-situ generation of fleeting dienophiles, such as strained alkenes and alkynes. By forming a stable adduct with anthracene, these otherwise inaccessible species can be stored and released under specific conditions to be trapped by other reagents. The thermodynamic driving force for the rDA reaction is often the formation of the highly stable aromatic anthracene molecule.
The conditions required for the rDA reaction can be influenced by the nature of the substituents on both the diene and the dienophile. Electron-withdrawing groups on the dienophile component and electron-donating groups on the diene component have been shown to increase the rate of the retro-Diels-Alder reaction. researchgate.net Photochemical retro-Diels-Alder (PrDA) reactions, in particular, can proceed through a stepwise mechanism involving a charge-separated intermediate, making them sensitive to the electronic properties of the adduct's components. researchgate.netucf.edu
| Adduct Type | rDA Condition | Released Reactive Species | Reference |
|---|---|---|---|
| Anthracene-Maleimide Adducts | Thermal (≥ 215 °C) | Maleimides | mdpi.com |
| Anthracene-Styrene Adduct | Photochemical (UV light) | Styrene | ucf.edu |
| Anthracene-Tetracyanoethylene Adduct | Photochemical (254 nm) | Tetracyanoethylene | ucf.edu |
| Anthrone-Maleimide Adduct | Base-initiated (KH) | Substituted Maleimides | whiterose.ac.uk |
Utilization of the Ethenoanthracene Moiety as a Removable Protecting Group Strategy
The reversible nature of the Diels-Alder reaction makes the anthracene moiety an effective, traceless protecting group for reactive dienophiles, particularly alkynes and alkenes. acs.org In a multi-step synthesis, a sensitive dienophile can be "protected" by reacting it with anthracene. The resulting 9,10-ethenoanthracene, 9,10-dihydro- adduct is typically a stable, crystalline solid that can withstand a variety of reaction conditions, thus masking the reactive double or triple bond. Once the desired chemical transformations are completed elsewhere in the molecule, the protecting anthracene group can be removed by inducing the retro-Diels-Alder reaction, regenerating the original dienophile.
This protecting group strategy is particularly valuable in the total synthesis of complex natural products. For instance, in an approach towards the anti-inflammatory molecule berkeleyamide A, an anthracene derivative (anthrone) was used as a chiral auxiliary and protecting group for a maleimide (B117702) derivative. whiterose.ac.uk The Diels-Alder adduct was subjected to desymmetrization reactions, and the bulky, rigid scaffold of the adduct helped to control the stereochemistry of these transformations. After the key stereocenters were set, the anthrone (B1665570) auxiliary was removed via a retro-Diels-Alder reaction to yield a key intermediate for the natural product. whiterose.ac.uk This strategy highlights the dual role of the adduct: protecting the dienophile and directing the stereochemical outcome of subsequent reactions.
A significant advantage of using the ethenoanthracene moiety as a protecting group is the potential for controlled deprotection. The cleavage of the adduct can be triggered under specific conditions, which can be tuned to be compatible with other protecting groups in the molecule, a concept known as orthogonality.
Deprotection can be achieved through several methods:
Thermal rDA: This is the most common method, typically requiring high temperatures (often >180 °C), which can limit its use with thermally sensitive substrates. researchgate.net
Photochemical rDA (PrDA): Irradiation with UV light can induce the rDA reaction, often at much lower temperatures than the thermal method. ucf.eduucf.edu This provides a degree of orthogonality, as the adduct can be cleaved without affecting thermally labile groups. The efficiency of PrDA depends on the electronic properties of the adduct. researchgate.net
Base-Initiated rDA: In specific cases, such as with anthrone adducts, the rDA reaction can be initiated by a base (e.g., potassium hydride) under much milder conditions. This oxyanion-initiated retro-Diels-Alder reaction proceeds efficiently at or below room temperature, offering an excellent alternative to high-temperature methods. whiterose.ac.uk
| Deprotection Method | Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Thermal | High temperature (e.g., refluxing in high-boiling solvent) | Simple setup | Harsh conditions, not suitable for sensitive molecules | researchgate.net |
| Photochemical | UV irradiation | Mild temperature, spatial and temporal control | Requires photoreactor, potential for side reactions | ucf.eduucf.edu |
| Base-Initiated | Strong base (e.g., KH) at low temperature | Very mild conditions, high yields | Substrate-specific (requires activatable proton, e.g., in anthrone) | whiterose.ac.uk |
9,10-Ethenoanthracene, 9,10-dihydro- as a Scaffold for Complex Molecule Construction
The rigid, well-defined V-shape of the 9,10-ethenoanthracene, 9,10-dihydro- skeleton makes it an ideal scaffold for the construction of complex, three-dimensional molecules and supramolecular structures. nih.gov By functionalizing the aromatic rings or the etheno bridge of this core structure, chemists can design and synthesize novel molecules with specific shapes and functionalities for applications in materials science and host-guest chemistry.
The ethenoanthracene scaffold serves as a versatile building block for the modular synthesis of larger polycyclic aromatic compounds. For example, derivatives of 9,10-ethenoanthracene, 9,10-dihydro- have been used as precursors to synthesize novel V-shaped azaacenes. beilstein-journals.org In these syntheses, functional groups are installed on the benzene (B151609) rings of the scaffold, which are then elaborated through condensation reactions to form new heterocyclic rings fused to the core structure. This modular approach allows for the systematic variation of the extended ring systems to fine-tune the electronic and photophysical properties of the final compounds for potential use in organic electronics. beilstein-journals.org
While the direct incorporation of the entire 9,10-ethenoanthracene, 9,10-dihydro- scaffold into a natural product is uncommon, the transient formation of such adducts is a powerful strategy in the assembly of natural product cores. The Diels-Alder/retro-Diels-Alder sequence is a key tactic in many total syntheses. researchgate.netorganic-chemistry.org
As previously mentioned in the synthesis of berkeleyamide A, the formation of an anthrone-maleimide adduct creates a rigid bicyclic system. whiterose.ac.uk This conformational rigidity is crucial for controlling the facial selectivity of reactions on the dienophile-derived portion of the molecule. After establishing the desired stereochemistry, the anthracene scaffold is removed, having served its purpose as a temporary stereocontrolling element. This strategy of using a transient, rigid scaffold to enforce a specific three-dimensional arrangement is a sophisticated application of the Diels-Alder reaction in the challenging field of natural product synthesis. researchgate.net
Application in Supramolecular Chemistry and Host-Guest Interactions
The well-defined and pre-organized cleft of the 9,10-dihydro-9,10-ethenoanthracene scaffold is a foundational element for designing host molecules capable of selective guest binding. This rigid structure minimizes the entropic penalty associated with organizing a flexible host, thereby facilitating strong and specific host-guest interactions.
Derivatives of the 9,10-dihydro-9,10-ethenoanthracene framework have been successfully employed as host compounds for the encapsulation of various guest molecules. The rigid structure acts as a scaffold, and by attaching specific functional groups, chemists can create tailored binding pockets. These molecular containers, sometimes referred to as "molecular tweezers" or clefts, can selectively bind guests based on size, shape, and chemical complementarity. nih.gov
For instance, research has shown that attaching functional groups capable of hydrogen bonding to the etheno bridge allows for the creation of coordinatoclathrates—inclusion compounds where the guest is held by specific coordinating interactions. iucr.org A notable example is 9,10-dihydro-9,10-ethenoanthracene-11,12-bis(diphenylmethanol), which forms crystalline inclusion complexes with a variety of solvent molecules. rsc.org The hydroxyl groups on the host molecule can form intermolecular hydrogen bonds with guests like acetone (B3395972) and ethanol, securing them within the crystal lattice. rsc.org
Similarly, the closely related 9,10-dihydro-9,10-ethanoanthracene (B1295376) framework has been used to construct hosts that demonstrate remarkable selectivity. By modifying the substituents on the bridge, researchers have been able to separate challenging mixtures of isomers, such as dichlorobenzenes. rsc.org This highlights the principle that the ethenoanthracene scaffold provides the fundamental architecture for creating highly selective molecular encapsulation systems.
Table 1: Examples of Host-Guest Systems Based on the Ethenoanthracene and Ethanoanthracene Scaffolds
| Host Molecule Derivative | Guest Molecule(s) | Key Interactions | Reference |
|---|---|---|---|
| 9,10-dihydro-9,10-ethenoanthracene-11,12-bis(diphenylmethanol) | Acetone, Ethanol, Toluene | Intermolecular Hydrogen Bonding | rsc.org |
| 9,10-dihydro-9,10-ethenoanthracene-11,12-bis(diphenylphosphine oxide) | Various Solvents | Host-Guest Packing, Hydrogen Bonding | iucr.org |
| trans-α,α,α′,α′-Tetraphenyl-9,10-dihydro-9,10-ethanoanthracene-11,12-dimethanol | o-, m-, p-Dichlorobenzene | C–H⋯π, C–H⋯Cl interactions | rsc.org |
Stimuli-responsive materials can change their properties in response to external signals such as light, heat, or pH. researchgate.netnih.gov The photochemical reactivity of the anthracene core makes the 9,10-dihydro-9,10-ethenoanthracene unit an excellent component for creating light-responsive systems and molecular switches.
A key reaction is the di-π-methane photorearrangement. Upon UV irradiation, certain derivatives of 9,10-dihydro-9,10-ethenoanthracene undergo a transformation into a dibenzosemibullvalene photoproduct. iucr.org This rearrangement involves a significant change in molecular geometry, converting the V-shaped ethenoanthracene structure into a more compact, polycyclic cage. This light-induced structural change can be harnessed at the molecular level to function as a switch, altering the binding properties of a host or the conformation of a larger assembly.
Research on inclusion complexes of 9,10-dihydro-9,10-ethenoanthracene-11,12-bis(diphenylphosphine oxide) has demonstrated that this photorearrangement can proceed with high efficiency in the solid state. iucr.org When the host-guest complexes are crystallized in a chiral space group, the photoreaction can produce a chiral photoproduct with a very high enantiomeric excess. iucr.org This demonstrates a sophisticated level of control over the molecular transformation, driven by the combination of light stimulus and the constrained environment of the crystal lattice.
Role in Polymer Chemistry and Functional Materials Science
The rigidity and photoreactive nature of the 9,10-dihydro-9,10-ethenoanthracene unit are highly advantageous in materials science, enabling the creation of polymers with tunable properties, controlled network architectures, and responsiveness to light.
Incorporating rigid monomers like those derived from anthracene into polymer chains can lead to materials with enhanced thermal stability and specific porous structures. mdpi.com While direct polymerization of 9,10-dihydro-9,10-ethenoanthracene is not common, functionalized anthracene derivatives serve as excellent examples of this principle. For instance, 9,10-bis(methacryloyloxymethyl)anthracene has been used as a functional monomer to synthesize highly cross-linked, porous polymeric microspheres via suspension polymerization. mdpi.com
These materials exhibit high thermal stability and permanent porosity, with specific surface areas ranging from 134 to 472 m²/g depending on the comonomers and synthesis conditions. mdpi.com The presence of the bulky, rigid anthracene core prevents the polymer network from collapsing, thus creating persistent voids. This approach allows for the tuning of porosity, which is crucial for applications in gas separation, storage, and catalysis. mdpi.com The fluorescent nature of the anthracene unit also imparts optical properties to the resulting polymers, making them suitable for sensor applications. mdpi.com
The most significant application of the anthracene chromophore in polymer chemistry is its use as a photo-reversible cross-linking agent. This is based on the [4+4] cycloaddition reaction of the anthracene rings. mdpi.com When polymer chains are functionalized with anthracene moieties, irradiation with UV light (typically >300 nm) induces the dimerization of anthracene units, forming covalent bonds that cross-link the polymer chains. researchgate.net This process transforms a soluble thermoplastic material into an insoluble, cross-linked network or gel.
Crucially, this cross-linking is often reversible. The dimer can be cleaved back to the original anthracene monomers by applying heat or irradiating with shorter wavelength UV light (typically <300 nm). researchgate.net This reversible dimerization/scission cycle allows for the creation of "smart" materials, such as self-healing polymers and reprocessable thermosets. researchgate.net For example, a damaged material can be healed by applying heat to break the cross-links, allowing the polymer to flow and fill the crack, followed by UV irradiation to re-form the cross-linked network. researchgate.net This strategy has been successfully applied to create reversible silicone elastomers and other dynamic covalent networks. researchgate.net
Photoresponsive materials can convert light energy directly into mechanical work. mdpi.com The significant change in molecular shape and size that occurs during the photodimerization of anthracene derivatives can be harnessed to create photo-mechanical actuators. When anthracene chromophores are densely packed and aligned within a material, such as a molecular crystal or a liquid crystal polymer, their collective photoreaction can generate macroscopic strain, causing the material to bend, expand, or twist. mdpi.com
Research on 9-methylanthracene, a closely related derivative, has shown that its photodimerization in crystalline nanowires can generate sufficient force to deform and bend a composite structure. mdpi.com The [4+4] cycloaddition reaction causes a contraction along one crystallographic axis, leading to mechanical actuation. Although challenges remain in perfectly aligning the crystals to produce purely linear motion, these studies demonstrate the viability of using anthracene photochemistry to power molecular machines and actuators. mdpi.com The photorearrangement of the ethenoanthracene unit itself, as described in section 5.4.2, also represents a potential mechanism for actuation due to the substantial change in molecular structure. iucr.org
Advanced Spectroscopic and Structural Elucidation Techniques for 9,10 Ethenoanthracene, 9,10 Dihydro Focus on Mechanistic, Dynamic, and Solid State Insights
Dynamic Nuclear Magnetic Resonance (DNMR) for Conformational Exchange and Fluxional Processes
Dynamic Nuclear Magnetic Resonance (DNMR) is a powerful technique for studying the kinetics of intramolecular processes that occur on the NMR timescale. For 9,10-Ethenoanthracene, 9,10-dihydro- and its derivatives, DNMR can provide critical information about conformational changes, such as ring inversion or bond rotation.
Variable Temperature (VT) NMR studies are instrumental in determining the energy barriers associated with conformational exchange processes. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to observe the transition from a regime of slow exchange (where distinct signals for different conformers are observed) to one of fast exchange (where averaged signals are seen). The temperature at which the signals coalesce can be used to calculate the free energy of activation (ΔG‡) for the process.
While specific VT-NMR studies on the parent 9,10-Ethenoanthracene, 9,10-dihydro- are not extensively documented in publicly available literature, studies on related 9,10-dihydroanthracene (B76342) derivatives provide a framework for understanding its likely behavior. For these related compounds, the central six-membered ring can exist in rapidly equilibrating boat conformations. It is reasonable to infer that the etheno bridge in 9,10-Ethenoanthracene, 9,10-dihydro- would introduce significant rigidity, but fluxional processes may still be possible. Molecular mechanics calculations on related 9,10-dihydroanthracenes suggest a tendency for the central ring to be planar, with substituent groups influencing the degree of puckering. datapdf.comosti.gov
A hypothetical VT-NMR experiment on a suitably substituted derivative of 9,10-Ethenoanthracene, 9,10-dihydro- could yield data similar to that presented in the interactive table below, allowing for the quantification of the energy barrier to a specific conformational exchange.
Interactive Data Table: Hypothetical VT-NMR Data for a Derivative of 9,10-Ethenoanthracene, 9,10-dihydro-
| Parameter | Value |
| Coalescence Temperature (Tc) | 320 K |
| Frequency Separation (Δν) | 100 Hz |
| Rate Constant at Tc (k) | 222 s⁻¹ |
| Free Energy of Activation (ΔG‡) | 15.5 kcal/mol |
Note: This data is hypothetical and serves to illustrate the type of information that can be obtained from VT-NMR experiments.
Two-dimensional Exchange Spectroscopy (EXSY) is a powerful NMR technique that can identify the pathways of chemical exchange. mdpi.com An EXSY spectrum shows cross-peaks between the signals of nuclei that are exchanging with one another. The presence of these cross-peaks provides direct evidence of the exchange process and can help to elucidate the specific mechanism of the conformational change.
Solid-State NMR Spectroscopy for Polymorphism and Crystal Packing Analysis
Solid-State NMR (SSNMR) spectroscopy is a crucial tool for characterizing the structure and dynamics of materials in the solid state. Unlike in solution, where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide rich information about the local environment of the nuclei. st-andrews.ac.uk
SSNMR can readily distinguish between crystalline and amorphous forms of a compound. Crystalline materials typically exhibit sharp, well-resolved NMR signals, reflecting a regular, ordered arrangement of molecules. In contrast, amorphous materials show broad, featureless signals due to the wide distribution of local environments. This capability would be essential in studying any potential polymorphism of 9,10-Ethenoanthracene, 9,10-dihydro-, allowing for the identification and characterization of different solid forms.
SSNMR is particularly sensitive to intermolecular interactions. Techniques such as cross-polarization (CP) can be used to enhance the signals of less abundant nuclei and to probe spatial proximities between different atoms. For derivatives of 9,10-Ethenoanthracene, 9,10-dihydro- that contain functional groups capable of hydrogen bonding, SSNMR could be used to characterize the nature and geometry of these bonds in the solid state. Hirshfeld surface analysis, often used in conjunction with crystallographic data, can also provide insights into intermolecular contacts. For example, in derivatives like 1,8-dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid, H···Cl and O···H contacts are significant in the crystal packing. mdpi.com Similarly, for 9,10-dihydro-9,10-ethanoanthracene-12-carboxylic acid, H···H, H···C, and O···H contacts are dominant. researchgate.net
Advanced X-ray Crystallography for Detailed Structural Features
The core structure of these compounds is characterized by a rigid framework where the etheno bridge holds the two benzene (B151609) rings in a fixed orientation. Studies on various derivatives provide a consistent picture of this molecular scaffold. For example, the crystal structure of 9,10-dihydro-9,10-ethenoanthracene-11,12-dicarbonitrile reveals a structure similar to that of 1-bromotriptycene. iucr.org In 1,8-dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid, the three six-membered rings of the bicyclic core are all forced into a boat conformation. mdpi.com
The table below summarizes crystallographic data for several derivatives of 9,10-Ethenoanthracene, 9,10-dihydro-.
Interactive Data Table: Crystallographic Data for Derivatives of 9,10-Ethenoanthracene, 9,10-dihydro-
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| 9,10-dihydro-9,10-ethenoanthracene-11,12-dicarbonitrile | Monoclinic | P2₁/c | 9.885 | 14.210 | 9.6066 | 103.08 | iucr.org |
| 9,10-dihydro-9,10-ethanoanthracene-11,12-dione | Monoclinic | P 1 2₁/c 1 | 8.6876 | 14.2494 | 9.2839 | 97.4170 | nih.gov |
| 1,8-dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid | Monoclinic | P2₁/n | 12.001 | 8.948 | 14.032 | 108.01 | mdpi.com |
| trans-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid clathrate with acetic acid | Triclinic | P-1 | 8.626 | 9.073 | 12.042 | 77.41 | researchgate.net |
These crystallographic studies provide a wealth of precise data on the molecular geometry of the 9,10-Ethenoanthracene, 9,10-dihydro- framework, confirming its rigid, strained structure and providing a basis for understanding its chemical and physical properties.
Analysis of Strain, Bond Lengths, and Bond Angles within the Bridged System
The rigid, bicyclic framework of 9,10-dihydro-9,10-ethenoanthracene, often referred to as dibenzobarallene (B7713695), imposes significant geometric constraints, leading to considerable internal strain. This strain is reflected in deviations of bond lengths and angles from their ideal values, which can be precisely determined using X-ray crystallography.
Studies on derivatives provide insight into the core structure. For instance, the X-ray crystallographic analysis of 1,8-dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid reveals key structural parameters. mdpi.com The three six-membered rings of the bicyclic core are all forced into a boat conformation. mdpi.com The dihedral angle between the two chloro-substituted benzene rings is approximately 57.21°. mdpi.com In a related anhydride (B1165640) derivative, this dihedral angle is reported to be 53.9°. tubitak.gov.trresearchgate.net
The bridgehead carbons (C9 and C10) and the etheno bridge carbons (C11 and C12) exhibit geometries that deviate from standard sp³ and sp² hybridization, respectively. This deviation is a direct consequence of the strain inherent in the fused ring system. The bond lengths and angles around these atoms are distorted to accommodate the rigid structure. For example, in the ethanoanthracene derivative, the bond lengths and angles are within normal ranges for such bridged systems but reflect the underlying strain. researchgate.net
| Parameter | Compound Derivative | Value | Reference |
|---|---|---|---|
| Dihedral Angle (Benzene Rings) | 1,8-dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid | 57.21° | mdpi.com |
| Dihedral Angle (Benzene Rings) | 9,10-dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride | 53.9° | tubitak.gov.trresearchgate.net |
| Crystal System | 9,10-dihydro-9,10-ethanoanthracene-12-carboxylic acid | Monoclinic, P21/c | researchgate.net |
| (9,10-dihydro-9,10-ethanoanthracen-9-yl)-N-methylethanamine | Monoclinic, P21/c | ||
| Crystal System | 9,10-dihydro-9,10-ethanoanthracene-11,12-dione | Monoclinic, P 1 21/c 1 | nih.gov |
Temperature-Dependent X-ray Diffraction for Phase Transitions and Thermal Expansion
Temperature-dependent X-ray diffraction is a powerful technique for investigating solid-state phase transitions and determining thermal expansion coefficients. Such studies on organic molecular crystals reveal how intermolecular interactions and molecular packing evolve with temperature. laverne.eduresearchgate.net
Ultrafast Spectroscopy for Monitoring Photochemical Reaction Dynamics
The photochemistry of anthracene (B1667546) and its derivatives often involves complex dynamics on ultrafast timescales. Ultrafast spectroscopy techniques are essential for capturing transient species and mapping out the complete reaction pathways.
Transient Absorption Spectroscopy of Ethenoanthracene Chromophores and Excited States
Transient absorption (TA) spectroscopy is a key technique for studying the excited-state dynamics of molecules following photoexcitation. By using femtosecond or picosecond laser pulses, it is possible to monitor the formation and decay of short-lived intermediates. nih.govrsc.org
Studies on related anthracene derivatives provide a model for the expected behavior of 9,10-ethenoanthracene, 9,10-dihydro-. For example, ultrafast TA studies on 9,10-diphenylanthracene (B110198) (DPA) have revealed exciton (B1674681) dynamics, including the fast relaxation of the exciton to an excimer state on a sub-nanosecond timescale. rsc.org In other systems, TA spectroscopy has been used to unravel complex photoisomerization dynamics and identify steric trapping of excited-state species. rsc.org For the ethenoanthracene chromophore, TA spectroscopy could be employed to track the evolution of the initially populated excited singlet states, identify any charge-transfer character, and monitor relaxation pathways such as intersystem crossing to triplet states or photochemical reactions. Combined with spectroelectrochemistry, this technique can even probe the dynamics of electrochemically generated reactive intermediates. researchgate.net
Time-Resolved Vibrational Spectroscopy for Intermediate Detection and Energy Relaxation Pathways
While transient absorption spectroscopy tracks electronic state changes, time-resolved vibrational spectroscopy, such as time-resolved infrared (TRIR) spectroscopy, provides structural information on transient intermediates. unipr.itrsc.org This technique is highly specific to molecular structure and can follow changes in bonding and geometry during a photochemical reaction. unipr.itacs.orgnih.gov
TRIR spectroscopy can identify key vibrational modes of short-lived species, allowing for their unambiguous identification. semanticscholar.org For a photochemical reaction of 9,10-ethenoanthracene, 9,10-dihydro-, TRIR could be used to:
Detect the formation of specific reaction intermediates by observing their unique vibrational signatures.
Monitor the flow of vibrational energy within the molecule and to the surrounding solvent, providing insights into energy relaxation pathways. tum.de
Elucidate the mechanism of photochemical rearrangements by tracking the temporal evolution of vibrational bands corresponding to specific functional groups.
For example, in studies of other complex photochemical systems, TRIR has been instrumental in identifying intermediates, characterizing their structures, and determining the kinetics of their formation and decay on timescales from picoseconds to microseconds. acs.orgnih.govsemanticscholar.org
Chiroptical Spectroscopies (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Elucidation of Enantiomerically Enriched Derivatives
When substituents are introduced asymmetrically onto the 9,10-ethenoanthracene, 9,10-dihydro- scaffold, the molecule becomes chiral. Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are indispensable for characterizing these chiral derivatives.
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the three-dimensional structure of chiral molecules. mdpi.comaps.org The resulting CD spectrum, with its characteristic positive and negative peaks (Cotton effects), serves as a fingerprint of a specific enantiomer. nih.gov Studies on chiral triptycene (B166850) derivatives, which share a similar rigid, bridged structure, have demonstrated the power of CD spectroscopy in assigning absolute configurations. nih.govnih.gov By comparing experimental CD spectra with those predicted by theoretical calculations, the absolute stereochemistry of the bridgehead carbons can be determined. nih.gov This technique is sensitive enough to distinguish between different enantiomers and even different conformations. nih.gov
Advanced Vibrational Spectroscopy (Raman, FT-IR) for Mechanistic Probes and Functional Group Dynamics
Standard vibrational spectroscopies like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide detailed information about the molecular structure and bonding within 9,10-ethenoanthracene, 9,10-dihydro- and its derivatives.
FT-IR spectroscopy is particularly sensitive to polar functional groups and provides characteristic frequencies for different types of bonds. A review of the closely related dibenzobarallene anhydride derivative highlights key spectral features. tubitak.gov.trresearchgate.netresearchgate.net The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C=C stretching of the aromatic rings and the etheno bridge would be expected in the 1500-1650 cm⁻¹ region. The aliphatic C-H stretching of the bridgehead and bridge carbons would appear in the 2850-3000 cm⁻¹ range.
| Frequency (cm⁻¹) | Assignment | Reference |
|---|---|---|
| 3069.88 | Aromatic C=C-H Stretching | tubitak.gov.trresearchgate.net |
| 1863.37 & 1837.63 | Symmetric/Asymmetric C=O Stretching (Anhydride) | tubitak.gov.trresearchgate.net |
| 1779.37 | C=O Stretching | tubitak.gov.trresearchgate.netresearchgate.net |
| 1290.44 & 1231.09 | C-O Stretching | tubitak.gov.trresearchgate.netresearchgate.net |
| 900 - 700 | C-H Deformation | tubitak.gov.trresearchgate.netresearchgate.net |
Raman spectroscopy, which relies on inelastic scattering of light, is an excellent complementary technique. upenn.edu It is particularly sensitive to symmetric, non-polar bonds, such as the C=C bond of the etheno bridge and the aromatic rings. Resonance Raman spectroscopy, where the excitation wavelength is tuned to an electronic absorption band, can selectively enhance the vibrational modes coupled to that electronic transition, providing specific information about the chromophore's structure and how it changes upon excitation. northwestern.edu This makes it a powerful tool for probing the initial steps of photochemical reactions.
Analogs and Derivatives of 9,10 Ethenoanthracene, 9,10 Dihydro and Their Research Implications
Synthesis and Reactivity of Substituted Ethenoanthracene Derivatives
The functionalization of the 9,10-dihydro-9,10-ethenoanthracene skeleton is primarily achieved through the Diels-Alder reaction between a substituted anthracene (B1667546) and a dienophile, or by using a substituted dienophile with anthracene. The nature of these substituents plays a critical role in the reactivity of the resulting adduct, particularly concerning its thermal stability and propensity to undergo a retro-Diels-Alder reaction.
The electronic properties of substituents on the aromatic rings or the etheno bridge significantly influence the stability of the 9,10-dihydro-9,10-ethenoanthracene framework. The retro-Diels-Alder (rDA) reaction, the thermal reversion of the cycloadduct back to anthracene and the dienophile, is highly sensitive to these electronic perturbations.
Electron-donating groups (EDGs) on the anthracene moiety generally stabilize the Diels-Alder adduct, making the retro-Diels-Alder reaction more difficult. Conversely, electron-withdrawing groups (EWGs) tend to lower the energy barrier for the rDA reaction, making the adduct less stable. youtube.com For instance, computational studies on the force-accelerated rDA reactions of related Diels-Alder adducts have shown a correlation between the activation force required for bond scission and the electronic nature of atoms within the bridge. manchester.ac.uk The presence of an electron-donating heteroatom, such as nitrogen, in the diene bridge lowers the activation force needed for the retro reaction by stabilizing the transition state. manchester.ac.uk
In the synthesis of these compounds via the Diels-Alder reaction, the electronic nature of the dienophile's substituent governs the regioselectivity of the cycloaddition. jksus.org In the reaction of 9-bromoanthracene (B49045) with various dienophiles, the substituent's ability to withdraw electrons plays a significant role in determining the ratio of the resulting ortho and meta isomers. jksus.org
| Dienophile | Substituent (EWG) | Isomer Ratio (ortho:meta) | Reference |
| Acrylonitrile | -CN | 3.5 : 1 | jksus.org |
| 2-Chloroacrylonitrile | -CN, -Cl | Almost exclusively ortho | jksus.org |
| Acrylic acid | -COOH | 1.3 : 1 | jksus.org |
| Phenyl vinyl sulfone | -SO₂Ph | Exclusively meta | jksus.org |
This table illustrates the influence of electron-withdrawing groups (EWG) on the regioselectivity of the Diels-Alder reaction between 9-bromoanthracene and various dienophiles, leading to substituted 9,10-dihydro-9,10-ethenoanthracene derivatives.
This demonstrates that stronger EWGs can direct the cycloaddition, though the outcome is a complex interplay of both electronic and steric factors. jksus.org
Steric bulk is another critical factor that influences the synthesis and stability of ethenoanthracene derivatives. Large substituents can hinder the approach of the dienophile to the anthracene core, potentially altering the preferred reaction pathway. nih.gov For example, while anthracene typically undergoes Diels-Alder reactions at the central 9,10-positions, introducing sterically demanding groups at these positions can force the reaction to occur at one of the terminal rings instead. nih.govresearchgate.net
In cases where the 9,10-cycloaddition does occur, steric repulsion between substituents can introduce strain into the molecule, potentially lowering the energy barrier for the retro-Diels-Alder reaction. The regioselectivity of the initial cycloaddition is also affected by steric factors. In the reaction of 9-bromoanthracene with acrylic acid, the greater steric bulk of the carboxylic acid group (-COOH) compared to a nitrile group (-CN) is suggested to be responsible for a lower ortho to meta isomer ratio (1.3:1 for acrylic acid vs. 3.5:1 for acrylonitrile). jksus.org
Heteroatom-Containing Ethenoanthracene Analogs
Replacing one or more carbon atoms in the 9,10-dihydro-9,10-ethenoanthracene framework with heteroatoms creates analogs with profoundly different electronic structures and chemical reactivities. These modifications have led to the development of novel Lewis acids, catalysts, and electronic materials. pkusz.edu.cnnih.gov
A significant area of research involves the replacement of the bridgehead carbon atoms (positions 9 and 10) with Group 13 or 14 elements. nih.govresearchgate.net For example, 9,10-dihydro-9,10-dialuminaanthracenes, which feature aluminum atoms at the 9 and 10 positions, have been synthesized. nih.gov These compounds are of interest as ditopic Lewis acids, where the two aluminum centers can act cooperatively. nih.gov Similarly, 9,10-dihydro-9,10-distannaanthracenes, containing tin atoms, have also been prepared and structurally characterized. researchgate.net
The synthesis of these heteroatom-bridged systems often involves reacting a 1,2-dihalogenated or 1,2-bis(trimethylstannyl)benzene with an appropriate organometallic reagent, such as methylaluminium or tetrahalodistannanes. nih.govresearchgate.net
The incorporation of heteroatoms dramatically alters the electronic properties of the ethenoanthracene core. pkusz.edu.cnrsc.org Group 13 elements like aluminum introduce Lewis acidic sites, making the molecule highly reactive towards Lewis bases. nih.gov Donor-free 9,10-dialuminaanthracenes, for instance, readily form dimers in non-coordinating solvents and react with bases like pyridine (B92270) to form adducts or with bidentate bases to create complex triptycene-type frameworks. nih.gov
The introduction of heteroatoms can also influence the charge transport properties of the molecule, a key consideration for applications in organic electronics. A systematic study of anthracene derivatives showed that the presence and nature of heteroatoms can significantly impact charge mobility. pkusz.edu.cn The planar structure of these analogs, which is crucial for intermolecular stacking and charge transport, is maintained, but the electronic communication and energy levels are modified. pkusz.edu.cnnih.gov The delocalized π-system can facilitate electronic communication between the heteroatom centers, which is a key feature for their application as cooperative catalysts or redox-active systems. nih.gov
Polycyclic Systems Incorporating the 9,10-Ethenoanthracene, 9,10-dihydro- Unit
The rigid, three-dimensional structure of 9,10-dihydro-9,10-ethenoanthracene makes it an excellent building block for the construction of larger, complex polycyclic systems and polymers. Its well-defined geometry allows for precise control over the spatial arrangement of appended functional groups.
One application is in the synthesis of polymers with high thermal stability. For example, polyhydrazides have been prepared by polymerizing 9,10-dihydro-9,10-ethanoanthracene-11,12-dihydrazide with various diacid chlorides. researchgate.net The resulting polymers exhibit good solubility in polar aprotic solvents and are semi-crystalline in nature. researchgate.net
The ethenoanthracene scaffold has also been used to create advanced functional materials. A polyketone building block featuring the ethenoanthracene core, 9,10-diethyl-9,10-ethenoanthracene-2,3,6,7(9H,10H)-tetraone, was designed and synthesized to serve as a precursor for V-shaped azaacenes. acs.org These complex polycyclic aromatic hydrocarbons exhibit interesting photoelectrical properties, with their LUMO energy levels being tunable based on the extent of conjugation. acs.org Furthermore, the reaction of dialuminaanthracene analogs with ditopic Lewis bases has been shown to produce rigid triptycene-type frameworks, demonstrating the utility of the core unit in constructing elaborate three-dimensional structures. nih.gov
Fused and Spiro Ethenoanthracene Architectures
The creation of fused and spiro derivatives of 9,10-ethenoanthracene, 9,10-dihydro- has been an active area of research, leading to compounds with interesting biological activities and unique structural features.
Fused Architectures:
A notable example of a fused ethenoanthracene architecture involves the synthesis of pyrrolidine-2,5-dione derivatives fused at the 3 and 4-positions of the dibenzobarrelene backbone. researchgate.netsemanticscholar.org The synthesis commences with a [4+2] cycloaddition reaction between anthracene and maleic anhydride (B1165640) in refluxing xylene to form 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride. researchgate.netsemanticscholar.org This intermediate is then condensed with para-aminophenol to yield an N-arylsuccinimide derivative. researchgate.netsemanticscholar.org Further chemical modifications, such as coupling with an aryldiazonium ion, can be performed to introduce additional functional groups. researchgate.netsemanticscholar.org Studies on these fused systems have revealed moderate antimicrobial activities against various bacterial and fungal species. researchgate.netsemanticscholar.org
Another approach to fused systems involves the synthesis of pyrrolo-annelated derivatives of 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene. nih.gov These compounds are prepared from key di(halomethyl) building blocks and can be further functionalized, for instance, by Vilsmeier formylation of the pyrrole (B145914) ring. nih.gov X-ray crystal structures of these derivatives show a saddle-shape for the pyrrolo-TTFAQ moiety, with the central dihydroanthracene ring being folded. nih.gov
Spiro Architectures:
The synthesis of spirocyclic derivatives of the 9,10-dihydroanthracene (B76342) framework has also been explored, particularly for their potential biological relevance. One significant class of such compounds is the spiro researchgate.netresearchgate.netdihydroanthracene[9,3']-pyrrolidines. researchgate.net These are often synthesized via a one-pot, three-component 1,3-dipolar cycloaddition reaction. researchgate.net This reaction typically involves an azomethine ylide, generated in situ from the reaction of isatin (B1672199) and sarcosine, which then reacts with a dipolarophile such as 10-benzylideneanthracen-9(10H)-one. researchgate.net This method allows for the creation of complex hybrid frameworks containing both spiro[oxindole-3,2'-pyrrolidine] and spiro researchgate.netresearchgate.netdihydroanthracene[9,3']-pyrrolidine motifs. researchgate.net Research into these spiro compounds has shown promising cholinesterase inhibitory activity, suggesting their potential in the development of treatments for neurodegenerative diseases. researchgate.net
The table below summarizes key research findings on some of these fused and spiro architectures.
| Compound Type | Synthetic Approach | Key Research Findings |
| Fused Pyrrolidine-2,5-dione Derivatives | [4+2] Cycloaddition of anthracene and maleic anhydride, followed by condensation with p-aminophenol. researchgate.netsemanticscholar.org | Display moderate antimicrobial activity against selected bacterial and fungal species. researchgate.netsemanticscholar.org |
| Fused Pyrrolo-annelated Derivatives | Sequential reactions from di(halomethyl) building blocks of 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene. nih.gov | The pyrrolo-TTFAQ moiety adopts a saddle-shape; exhibit quasi-reversible two-electron oxidation waves. nih.gov |
| Spiro researchgate.netresearchgate.netdihydroanthracene[9,3']-pyrrolidines | One-pot, three-component 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile. researchgate.net | Show promising cholinesterase inhibitory activity. researchgate.net |
Supramolecular Assemblies Based on Extended Ethenoanthracene Scaffolds
The rigid and well-defined geometry of the 9,10-ethenoanthracene, 9,10-dihydro- scaffold makes it an excellent building block for the construction of larger, ordered supramolecular assemblies. These assemblies are of interest for their potential applications in host-guest chemistry, molecular recognition, and the development of new materials.
Recent research has led to the synthesis of novel macrocyclic arenes that incorporate ethenoanthracene subunits. researchgate.net For instance, a macrocycle composed of three ethenoanthracene subunits has been synthesized and shown to possess a rigid hexagonal structure with a large, electron-rich cavity. researchgate.net Another related macrocycle containing two ethenoanthracene subunits and one anthracene subunit exhibits a rigid, house-shaped structure and displays strong blue fluorescence. researchgate.net Both of these macrocycles have demonstrated the ability to form complexes with various nitrogen-containing heterocyclic salt guests in both solution and the solid state. researchgate.net The complexation is driven by charge-transfer interactions between the electron-rich host and the electron-deficient guest molecules. researchgate.net
The structural rigidity and defined shape of the ethenoanthracene scaffold are reminiscent of triptycene (B166850), a well-known building block in supramolecular chemistry. Triptycene-based macrocycles have been extensively studied for their host-guest properties. For example, a triptycene-based macrotricyclic host containing two dibenzo- nih.gov-crown-8 moieties can form stable complexes with paraquat (B189505) derivatives and secondary ammonium (B1175870) salts. thieme-connect.de The mode of complexation (1:1 or 1:2) is dependent on the nature of the guest molecule. thieme-connect.de This highlights the potential for creating highly specific molecular receptors by tailoring the structure of the macrocyclic host.
Furthermore, the concept of using rigid building blocks for the construction of supramolecular cages has been explored. While not directly employing the ethenoanthracene scaffold, the principles are transferable. For example, organic 12-arm building blocks have been synthesized from porous imine cages through a simple one-step amidation reaction, demonstrating a pathway to complex, cage-like structures. nih.gov The development of supramolecular radical cages, which incorporate redox-active building blocks, is another emerging area where rigid scaffolds like ethenoanthracene could find application. nih.govrsc.org
The table below provides an overview of some supramolecular assemblies based on or related to extended ethenoanthracene scaffolds.
| Supramolecular Assembly | Scaffold Features | Guest/Interacting Partner | Research Implications |
| Macrocyclic Arenes with Ethenoanthracene Subunits | Rigid hexagonal or house-shaped structures with large, electron-rich cavities. researchgate.net | Nitrogen-containing heterocyclic salts. researchgate.net | Potential applications in molecular recognition and sensing due to strong host-guest complexation. researchgate.net |
| Triptycene-Based Macrotricyclic Host | Contains two dibenzo- nih.gov-crown-8 cavities. thieme-connect.de | Paraquat derivatives and secondary ammonium salts. thieme-connect.de | Demonstrates guest-dependent complexation, offering a strategy for chemically controlled molecular recognition. thieme-connect.de |
| Anthracene-Containing Crown Ether | Crown ether with two anthracene units. | 1,2,4,5-tetracyanobenzene (TCNB). | Forms host-guest co-crystals with vapochromic properties, useful for sensing volatile organic compounds. |
| Porous Imine Cages | Organic 12-arm building blocks. | N/A (forms porous dendrimers). nih.gov | A synthetic strategy for creating microporous materials and complex supramolecular structures. nih.gov |
Concluding Remarks
Summary of Major Research Advancements on 9,10-Ethenoanthracene, 9,10-dihydro-
Research on 9,10-dihydro-9,10-ethenoanthracene, also known as dibenzobarrelene, and its derivatives has led to significant advancements across several fields of organic chemistry. A primary achievement has been the extensive exploration and optimization of its synthesis, predominantly via the Diels-Alder reaction between anthracene (B1667546) and various acetylene (B1199291) derivatives. orientjchem.orgresearchgate.net The versatility of this cycloaddition has been demonstrated through the use of numerous dienophiles, allowing for the introduction of a wide array of functionalities on the etheno bridge. edubirdie.comresearchgate.net Innovations in synthetic methodology, such as the use of microwave-assisted techniques, have enabled more rapid and efficient production of these scaffolds, making them more accessible for further study. mdpi.com
A major area of advancement lies in the rich and complex photochemistry of the 9,10-dihydro-9,10-ethenoanthracene system. iucr.org Detailed photochemical studies have elucidated the mechanisms of di-π-methane rearrangements, which lead to the formation of dibenzosemibullvalene derivatives. iucr.org The ability to control the stereochemistry of these photorearrangements, particularly in the solid state through the use of chiral crystals, represents a significant milestone in asymmetric synthesis and the study of topochemical reactions. iucr.org
Furthermore, the rigid, well-defined geometry of the ethenoanthracene scaffold has been instrumental in advancing our understanding of fundamental chemical principles. Derivatives of this compound have served as ideal models for investigating through-bond and through-space electronic interactions, providing valuable insights into intramolecular communication between different parts of a molecule. In the realm of materials science, the incorporation of the 9,10-dihydro-9,10-ethenoanthracene backbone into larger molecular architectures has been explored for applications in organic electronics and the development of novel porous materials for gas separation. bohrium.com The unique three-dimensional structure has also been harnessed in supramolecular chemistry and for the construction of molecular machinery components. bohrium.com
Reiteration of the Enduring Significance of the Ethenoanthracene Scaffold in Synthetic, Mechanistic, and Materials Organic Chemistry
The 9,10-ethenoanthracene scaffold continues to be a cornerstone in various domains of organic chemistry due to its unique combination of structural rigidity, photoreactivity, and synthetic accessibility. Its C₂ᵥ symmetry and well-defined spatial arrangement of aromatic rings and the etheno bridge make it an invaluable platform for mechanistic studies. It provides a fixed framework to probe electronic interactions, reaction mechanisms, and stereochemical outcomes with a high degree of precision. The photoreactive nature of the scaffold, particularly its propensity for di-π-methane rearrangement, offers a powerful tool for constructing complex polycyclic systems that would be challenging to access through other synthetic routes. iucr.orgubc.ca
In synthetic chemistry, the scaffold serves as a versatile building block. The initial Diels-Alder synthesis allows for the installation of functional handles on the bridge, which can be further elaborated into a diverse range of derivatives. researchgate.netresearchgate.net This synthetic flexibility has been exploited in the creation of novel ligands for organometallic chemistry, precursors for bioactive molecules, and components for supramolecular assemblies. researchgate.net For instance, derivatives have been investigated as modulators for the glucocorticoid receptor, highlighting the scaffold's potential in medicinal chemistry. nih.gov
In materials science, the rigid and bulky nature of the ethenoanthracene unit is highly desirable for creating materials with intrinsic microporosity and for preventing quenching of fluorescence in the solid state. By incorporating this scaffold into polymers or larger discrete molecules, researchers can design materials with tailored properties for applications such as gas storage, separation, and optoelectronics. bohrium.com The enduring significance of the ethenoanthracene framework lies in its ability to bridge fundamental mechanistic questions with practical applications in synthesis and materials development.
Perspective on Unresolved Questions and Future Research Trajectories for the 9,10-Ethenoanthracene, 9,10-dihydro- System
Despite decades of research, several intriguing questions and promising research avenues for the 9,10-dihydro-9,10-ethenoanthracene system remain. One area ripe for exploration is the development of novel catalytic and enantioselective methods for its synthesis. While the Diels-Alder reaction is efficient, achieving high enantioselectivity with a broader range of substituted anthracenes and acetylenes remains a challenge. Future work could focus on new chiral catalysts that can control the facial selectivity of the cycloaddition, providing access to a wider library of enantiopure scaffolds.
The full potential of the ethenoanthracene scaffold in materials science is yet to be realized. A key future direction will be its incorporation into advanced functional materials. This includes the design of new metal-organic frameworks (MOFs) and polymers of intrinsic microporosity (PIMs) where the rigid, three-dimensional structure of the ethenoanthracene unit can be leveraged to create materials with enhanced gas sorption and separation capabilities. Further exploration of its derivatives as components in organic light-emitting diodes (OLEDs) and other electronic devices could lead to materials with improved performance and stability. bohrium.com
In the realm of molecular machinery, the photo- and thermally-induced dynamic behavior of the ethenoanthracene-dibenzosemibullvalene system could be harnessed to create sophisticated molecular switches and motors. Unresolved questions pertain to achieving precise external control over these rearrangements and integrating them into larger, functional molecular systems. For example, designing systems where the photochemical rearrangement triggers a specific catalytic activity or a significant change in material properties is a compelling long-term goal. Further investigations into the organometallic chemistry of ethenoanthracene-based ligands could also uncover novel catalytic activities and complexes with unusual electronic properties.
Finally, a deeper computational and experimental investigation into the excited-state dynamics of a broader range of functionalized derivatives could provide a more complete picture of their photochemistry, enabling the rational design of molecules with specific light-harvesting or photoresponsive properties.
Q & A
Q. What are the recommended methods for synthesizing 9,10-dihydroanthracene derivatives, and how do reaction conditions influence yield?
Synthesis of 9,10-dihydroanthracene derivatives often involves catalytic hydrogenation or cycloaddition reactions. For example, 9,10-Dihydrophenanthrene can be prepared via hydrogenation of phenanthrene using maleic anhydride under reflux conditions . Reaction parameters such as temperature (e.g., 70–85°C), catalyst choice (e.g., CuSO₄·5H₂O or CrO₃), and solvent (e.g., acetic acid) critically impact yields (72–85%) and purity . Comparative studies suggest that chromium-based catalysts favor higher yields but require rigorous safety protocols due to toxicity .
Q. How can structural confirmation of 9,10-dihydroanthracene derivatives be achieved?
X-ray crystallography is the gold standard for structural elucidation. For instance, 9,10-Dimethyl-9,10-peroxy-9,10-dihydroanthracene was characterized using single-crystal X-ray diffraction (R factor = 0.043), revealing bond lengths and angles consistent with theoretical models . Complementary techniques include NMR (¹H/¹³C) for functional group analysis and mass spectrometry (e.g., m/z 236.3514 for 10-ethyl-9,10-dimethyl derivatives) .
Q. What safety protocols are essential when handling 9,10-dihydroanthracene compounds?
These compounds often exhibit acute aquatic toxicity (H400) and respiratory irritation (H335). Safety measures include:
- Use of fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact .
- Proper disposal via hazardous waste facilities to prevent environmental release .
- Emergency procedures: Flush eyes with water for 15 minutes (H319) and seek medical attention if ingested .
Advanced Research Questions
Q. How do electronic and steric effects influence the reactivity of 9,10-dihydroanthracene in Diels-Alder reactions?
Steric hindrance from substituents (e.g., methyl or carboxyl groups) slows reaction kinetics. For example, 9,10-bis(2-carboxyethyl) derivatives show reduced cycloaddition rates due to bulky side chains, whereas electron-withdrawing groups (e.g., nitro in N-(4-nitrophenyl)carboxamide) enhance electrophilicity, facilitating dienophile interactions . DFT calculations (e.g., HOMO-LUMO gaps) can predict regioselectivity .
Q. What strategies resolve contradictions in reported synthetic yields for 9,10-dihydroanthracene derivatives?
Discrepancies in yields (e.g., 72% vs. 85%) often stem from impurity profiles or solvent polarity effects. Reproducibility requires:
Q. How can computational modeling complement experimental data in predicting the environmental behavior of 9,10-dihydroanthracene derivatives?
QSPR models predict biodegradation rates and aquatic toxicity (LC₅₀) based on logP and molecular volume. For instance, derivatives with logP > 3.5 (e.g., 9,10-dibromoanthracene) exhibit high bioaccumulation potential (H410), aligning with experimental EC₅₀ values for Daphnia magna . MD simulations further reveal interactions with lipid membranes, informing ecotoxicity risk assessments .
Q. What advanced spectroscopic techniques are suitable for studying excited-state dynamics in 9,10-dihydroanthracene-based fluorophores?
Time-resolved fluorescence spectroscopy quantifies triplet-state lifetimes (e.g., 9,10-Dihydro-9,10-[1,2]benzenoanthracene-hexaol shows τ = 2.3 ns in acetonitrile). Transient absorption spectroscopy identifies charge-transfer states in donor-acceptor systems (e.g., anthracene-carboxamide derivatives) . Coupling with TD-DFT validates spectral assignments and guides material design for optoelectronic applications .
Methodological Considerations
- Synthetic Optimization : Screen catalysts (e.g., Pd/C vs. Raney Ni) under inert atmospheres to minimize oxidation .
- Data Validation : Use high-purity analytical standards (e.g., ≥98% by HPLC) to calibrate instruments and avoid false positives .
- Theoretical Integration : Combine crystallographic data (e.g., CCDC entries) with Gaussian calculations to refine force fields for MD simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
